2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate group attached to a 2,5-dioxopyrrolidin-1-yl moiety, with bromine and chlorine atoms substituted on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-bromo-4-chlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 3-bromo-4-chlorobenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester bond in the compound can be cleaved under physiological conditions, releasing the active benzoic acid derivative and N-hydroxysuccinimide. This reactivity makes it useful for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorine atom.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is used as an anticonvulsant.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-7-5-6(1-2-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRQMWLDDCKAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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